METHANONE](/img/structure/B444898.png)
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a bromo-methoxy benzyl group and a fluoro-phenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 4-(3-bromo-4-methoxybenzyl) bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the acylation of the piperazinyl derivative with 3-fluorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring may play a role in binding to these targets, while the bromo and fluoro substituents could influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone: Similar structure but with a chloro substituent instead of a fluoro group.
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone: Similar structure but with a methyl substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C19H20BrFN2O2 |
|---|---|
Poids moléculaire |
407.3g/mol |
Nom IUPAC |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-14(11-17(18)20)13-22-7-9-23(10-8-22)19(24)15-3-2-4-16(21)12-15/h2-6,11-12H,7-10,13H2,1H3 |
Clé InChI |
MHOUVTFTVVVQSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


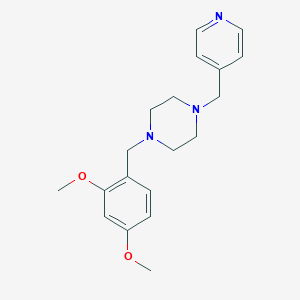
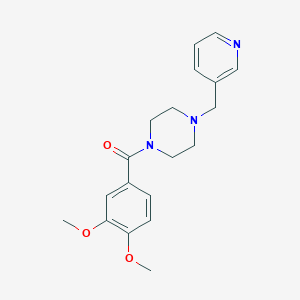
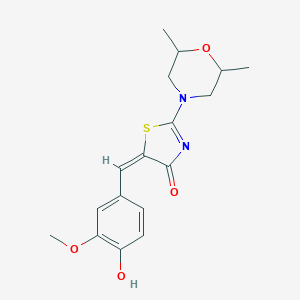
![(2,6-Difluorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B444821.png)
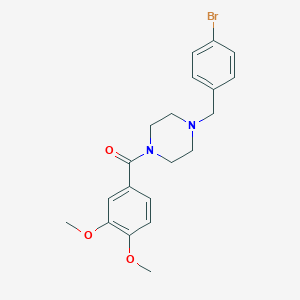
methanone](/img/structure/B444824.png)
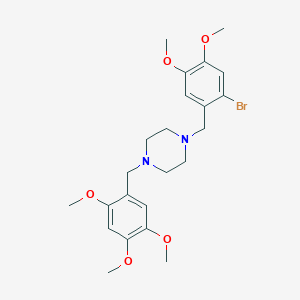
![2,6-Dimethoxy-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B444826.png)
![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444827.png)
![1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444831.png)
![(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B444834.png)
![1-(2-Bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444836.png)
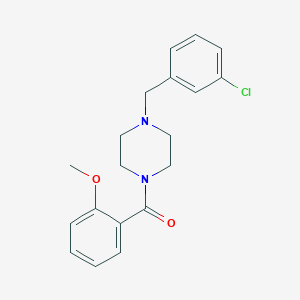
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B444838.png)
